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Compound of Interest

Compound Name: BMS 195614
CAS No.: 253310-42-8
Cat. No.: B1663719

Get Quote

Executive Summary

BMS 195614 (also known as BMS-195614 or BMS 614) is a highly selective, high-affinity
neutral antagonist of the Retinoic Acid Receptor alpha (RAR

).[1][2][3] Unlike pan-RAR antagonists, BMS 195614 allows researchers to isolate the specific
contributions of the

isoform in complex signaling networks governing differentiation, proliferation, and apoptosis.

This guide details the physicochemical properties, mechanistic basis, and validated
experimental protocols for utilizing BMS 195614 in in vitro systems.
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Critical Note on Application: While BMS 195614 exhibits potent bioactivity in vitro (

nM), it possesses poor oral bioavailability and rapid metabolic clearance in rodent
models. Therefore, it is primarily recommended as a chemical probe for cell culture
or direct-injection studies rather than systemic in vivo pharmacology.

Part 1: Molecular Profile & Mechanism of Action
Chemical Identity[4]

o |[UPAC Name: 4-[[[5,6-dihydro-5,5-dimethyl-8-(3-quinolinyl)-2-naphthalenyl]carbonyl]lamino]-
benzoic acid[1]

« CAS Number: 182135-66-6[1][4]
e Molecular Formula:
[11[2][4]
e Molecular Weight: 448.5 g/mol [1]
e Solubility: Soluble in DMSO (up to ~30 mg/mL); practically insoluble in water.

Mechanistic Specificity

BMS 195614 functions as a neutral antagonist.[1][2][3] This distinction is vital for experimental
design:

 Inverse Agonists stabilize the receptor-corepressor complex (NCoR/SMRT), actively
silencing basal transcription.

o Neutral Antagonists (like BMS 195614) bind the ligand-binding domain (LBD) and sterically
prevent the conformational shift (Helix 12 closure) required for coactivator recruitment, but
they do not significantly stabilize the corepressor complex.
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Key Binding Metrics:

Parameter Value Significance

| RAR
Affinity (

) | 2.5 nM | High potency; allows use at low nanomolar concentrations to minimize off-target
effects. | | Selectivity | >100-fold vs RAR

/
| Enables precise dissection of RAR

vs. RAR

signaling. | | Corepressor Interaction | Moderate SMRT decrease; No NCoR effect | Acts purely
by blocking agonist-induced activation rather than active repression. |

Signaling Pathway Visualization

The following diagram illustrates how BMS 195614 interrupts the canonical Retinoic Acid
signaling cascade.
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Figure 1: Mechanism of Action. BMS 195614 competes with ATRA for the Ligand Binding
Domain (LBD), preventing Helix 12 closure and subsequent co-activator recruitment.

Part 2: Validated Experimental Protocol
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This protocol is designed for blocking ATRA-induced differentiation in neuroblastoma cells (e.g.,
SH-SY5Y) or stem cells, a common application for verifying RAR

dependency.

Reagent Preparation

e Stock Solution (10 mM): Dissolve 4.48 mg of BMS 195614 in 1 mL of sterile, anhydrous
DMSO. Vortex until completely clear.

» Storage: Aliguot into light-protected (amber) tubes. Store at -20°C. Stable for 6 months.
Avoid repeated freeze-thaw cycles.

o Working Solution: Dilute stock 1:1000 in culture media to create a 10
M intermediate, then dilute further to final concentration (typically 100 nM — 1

M).

Experimental Workflow: Differentiation Blockade

Objective: Determine if a phenotypic change (e.g., neurite outgrowth) induced by Retinoic Acid
is mediated specifically by RAR

Step-by-Step Procedure:
o Cell Seeding:
o Seed cells at appropriate density (e.g.,

cells/cm?) in maintenance media.

o Allow attachment for 24 hours.
e Pre-Treatment (Critical Step):

o Replace media with fresh media containing BMS 195614 (100 nM - 1
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M).
o Incubate for 1-2 hoursprior to agonist addition.
o Rationale: This allows the antagonist to saturate the RAR

ligand-binding pockets before the high-affinity agonist (ATRA) is introduced.

e Co-Treatment:
o Add All-trans Retinoic Acid (ATRA) (typically 1

M) directly to the media containing BMS 195614.

o Control Groups:
= Vehicle (DMSO < 0.1%)
= ATRA only (Positive Control)
= BMS 195614 only (Negative Control to check for intrinsic toxicity/activity)
* Incubation:
o Incubate for the required differentiation period (e.g., 3-5 days).

o Note: If incubation exceeds 48 hours, replenish media with fresh antagonist and agonist to
account for potential degradation (though BMS 195614 is relatively stable in culture).

e Readout:
o Morphological: Measure neurite length using imaging software (e.g., ImageJ).
o Molecular: gPCR for RAR
(a direct RAR target gene) or differentiation markers (e.g., MAP2, Tubulin

-1y,

Experimental Logic Diagram
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Figure 2: Temporal workflow for antagonist competition assays. Pre-treatment is essential for
effective blockade.

Part 3: Data Interpretation & Troubleshooting

Expected Results

Expected RAR
Condition Phenotype (e.g., Interpretation
Neurite Outgrowth) MRNA Expression

Vehicle Low / Basal Low Baseline.
ATRA (1 ] ) o ] ] System is responsive
High (Differentiation) High (Induction)
M to RA.
)

Compound is a

BMS 195614 Only Low / Basal Low neutral antagonist (no
inverse agonism).
Effect is RAR

ATRA + BMS 195614 Inhibited (Low) Inhibited (Low)

-dependent.[5]

Troubleshooting Guide

¢ Issue: Incomplete Blockade.
o Cause: ATRA concentration is too high relative to BMS 195614.

o Solution: Perform a Schild plot analysis. Increase BMS 195614 to 10x the concentration of
ATRA (e.g., 10

M BMS vs 1
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M ATRA), provided cytotoxicity is not observed.

e Issue: Toxicity in "BMS Only" group.
o Cause: Off-target effects or solvent toxicity.

o Solution: Ensure final DMSO concentration is < 0.1%. Verify cell viability using an MTT or
LDH assay.

e |Issue: Unexpected Agonism.

o Cause: Some retinoid antagonists can display partial agonism in specific cell types with
high coactivator abundance.

o Solution: Always run a "BMS Only" control. If partial agonism is observed, consider using
an inverse agonist (e.g., BMS 493) for comparison, though specificity may vary.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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